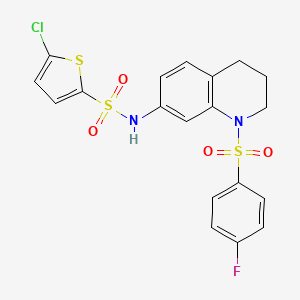

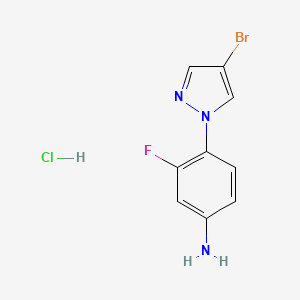

![molecular formula C23H23N3O3S2 B2569436 4-(indolin-1-ilsulfonil)-N-(6-metil-4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)benzamida CAS No. 361170-53-8](/img/structure/B2569436.png)

4-(indolin-1-ilsulfonil)-N-(6-metil-4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.

BenchChem offers high-quality 4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han descubierto que este compuesto y sus derivados exhiben potentes propiedades antibacterianas. Específicamente, un híbrido de indolin-2-ona y nitroimidazol demostró eficacia contra cepas de Staphylococcus aureus, incluyendo S. aureus resistente a la meticilina (MRSA) . El compuesto también mostró actividad contra bacterias Gram-negativas y enterococos resistentes a la vancomicina (VRE).

- El andamiaje de indolin-2-ona se ha asociado con la actividad anticancerígena, y la presencia de los grupos benzamida y benzotiazol puede mejorar sus efectos. Los investigadores podrían explorar su impacto en las líneas celulares cancerosas, la inhibición del crecimiento tumoral y los posibles mecanismos de acción .

- Los investigadores podrían diseñar y sintetizar derivados basados en este compuesto para evaluar su actividad inhibitoria de la cinasa Mnk. Tales investigaciones pueden arrojar luz sobre su potencial como agente anticancerígeno .

Actividad Antibacteriana

Investigación del Cáncer

Inhibición de la Cinasa Mnk

En resumen, este compuesto es prometedor en la investigación antibacteriana, la terapia contra el cáncer y más allá. Se necesitan más estudios para desbloquear su potencial completo y abordar aplicaciones específicas. 🌟

Mecanismo De Acción

Target of Action

The primary targets of the compound 4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 . These kinases play a crucial role in tumor development .

Mode of Action

The compound interacts with its targets, Mnk1 and Mnk2, showing high potency with IC values of 0.8 and 1.5 nM respectively . It also demonstrates good selectivity among 30 selected kinases .

Biochemical Pathways

The compound affects the Mnk-eIF4E axis, which is vital in tumor development . It effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .

Pharmacokinetics

The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This stability impacts its bioavailability, making it a promising candidate for cancer therapy .

Result of Action

The compound significantly suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest . This leads to molecular and cellular effects that inhibit tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

The compound 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been found to interact with certain enzymes and proteins. It has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . The compound’s interaction with these enzymes suggests its potential role in biochemical reactions.

Cellular Effects

In cellular studies, 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has shown to suppress the growth of certain cell lines and cause cell cycle arrest . It has been observed to effectively downregulate the downstream proteins -eIF4E, Mcl-1, and c-myc . These findings suggest that the compound has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual kinase inhibitor, it inhibits both CK2 and GSK3β, preventing the deactivation of the tumor suppressor protein PTEN .

Temporal Effects in Laboratory Settings

It has been observed to exhibit remarkable stability in rat plasma and rat and human microsomes .

Propiedades

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHOLQLYDHNCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

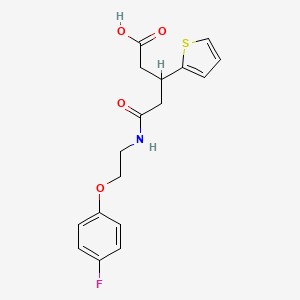

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)

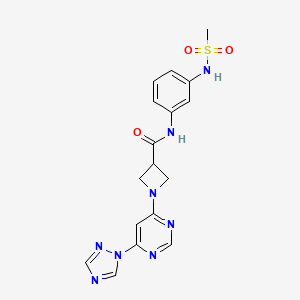

![8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)

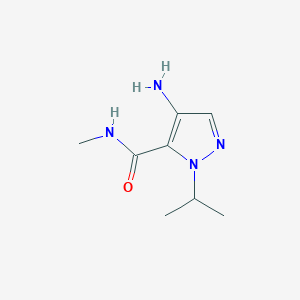

![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)

![2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2569370.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)

![ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2569373.png)